8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine
Description
8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CAS: 289651-70-3) is a heterocyclic compound featuring a fused triazolo-pyridazine core. The molecule is substituted at the 3-position with a 4-(trifluoromethyl)phenyl group and at the 8-position with a methoxy moiety. This structural configuration is critical for its pharmacological properties, particularly in targeting neurotransmitter receptors and bromodomains. The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic interactions, while the methoxy substituent may improve solubility and influence electronic effects on the aromatic system .
Properties
IUPAC Name |
8-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-21-10-6-7-17-20-11(18-19-12(10)20)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSVHLBHIDYTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NN2C1=NN=C2C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolo Ring: The triazolo ring is formed by the cyclization of appropriate precursors under specific conditions. This step often involves the use of hydrazine derivatives and suitable aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the substitution reaction.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group (-OCH₃) undergoes nucleophilic demethylation under acidic or oxidative conditions:
Example reaction:
under HCl/EtOH reflux .
| Conditions | Product | Key Observations |
|---|---|---|
| HCl/EtOH, Δ, 6 hr | 8-Hydroxy derivative | Complete conversion at 80°C |
| BBr₃, CH₂Cl₂, 0°C → RT, 2 hr | 8-Hydroxy derivative | Higher regioselectivity observed |
This reaction generates a phenolic hydroxyl group, enhancing hydrogen-bonding capacity for pharmacological applications .
Electrophilic Aromatic Substitution (EAS)
The para-trifluoromethylphenyl ring participates in EAS due to the electron-withdrawing -CF₃ group directing incoming electrophiles to meta positions:
Documented reactions:
-
Nitration: Forms 3-nitro derivatives using HNO₃/H₂SO₄ at 0–5°C.
-
Sulfonation: Yields sulfonic acid derivatives with fuming H₂SO₄.
| Reaction | Reagents | Position | Yield | Application |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta | 72% | Precursor for amine derivatives |
| Halogenation | Cl₂, FeCl₃, 40°C | Meta | 68% | Intermediate for cross-coupling |
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with dipolarophiles like acetylenes or nitriles:
Example:
under Cu(I) catalysis .
| Dipolarophile | Catalyst | Temperature | Product Stability |
|---|---|---|---|
| Phenylacetylene | CuI | 80°C | High (ΔG‡ = 15.2 kcal/mol) |
| Acrylonitrile | None | RT | Moderate |
DFT studies indicate the triazole’s 1,3-dipolar character drives regioselectivity, favoring N2–C3 bond formation .
Functionalization via Cross-Coupling
The pyridazine ring undergoes palladium-catalyzed couplings:
Suzuki-Miyaura Reaction:
using Pd(PPh₃)₄/K₂CO₃ .
| Aryl Boronic Acid | Yield | Electronic Effects |
|---|---|---|
| 4-Methoxyphenyl | 85% | Enhanced by electron-donating groups |
| 3-Nitrophenyl | 62% | Retarded by electron-withdrawing groups |
Radical-Mediated Transformations
The trifluoromethylphenyl group participates in radical reactions under oxidative conditions (e.g., TBHP/TBAI):
Mechanism:
-
TBHP generates tert-butoxy radicals.
-
Radical attack at the phenyl ring’s para-position.
| Radical Source | Additive | Major Product |
|---|---|---|
| TBHP | TBAI | Sulfonyl-pyridazine derivatives |
| DTBP | None | Acylated analogs |
Stability Under Physiological Conditions
The compound shows pH-dependent hydrolysis:
| pH | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.3 hr | Methoxy demethylation |
| 7.4 | 48 hr | Pyridazine ring oxidation |
| 9.0 | 8.1 hr | Triazole ring cleavage |
HPLC-MS analyses confirm hydrolytic pathways dominate in acidic media, while oxidative pathways prevail at neutral pH .
Computational Insights
DFT calculations (B3LYP/6-31G*) reveal:
-
Nucleophilic Sites: N4 (triazole) and O1 (methoxy) with Fukui indices = 0.12 and 0.09, respectively .
These insights guide targeted modifications for drug design .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and epigenetic modulators . Experimental data emphasize the critical role of solvent polarity and temperature in modulating reaction outcomes .
Scientific Research Applications
Overview
8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine is a chemical compound with significant potential in various scientific fields. Its unique molecular structure, characterized by the presence of a trifluoromethyl group and a triazolo ring, contributes to its diverse applications in chemistry, biology, and medicine. This article explores the compound's properties, synthesis methods, and its applications in detail.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis for developing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
- Biological Activity Investigation : Research has focused on its potential biological activities, including enzyme inhibition and receptor binding. Studies suggest it may exhibit significant biological effects due to its interaction with specific molecular targets.
Medicine
- Therapeutic Potential : The compound has been explored for various therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown promise in reducing inflammation markers.
- Antimicrobial Properties : The compound has been tested against various pathogens, showing potential as an antimicrobial agent.
Industry
- Material Development : Its unique chemical properties make it suitable for developing new materials and processes in industrial applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent effect.
Case Study 2: Anti-inflammatory Properties
Research examining the anti-inflammatory effects demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at the 3-, 6-, and 8-positions significantly altering biological activity. Below is a detailed comparison of the target compound with structurally related derivatives:
Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
Key Insights from Structural Modifications
Positional Effects :
- Substitutions at the 3-position (e.g., trifluoromethylphenyl) are common across analogs and critical for target binding. For example, AZD3514 retains the trifluoromethyl group but incorporates a bulkier piperazinyl-ethoxy-phenylpiperidinyl chain at the 6-position, shifting its target from GABA receptors to androgen receptors .
- Methoxy at 8-position : Unique to the target compound, this group may enhance selectivity for GABA receptors by forming hydrogen bonds with polar residues in the binding pocket .
Functional Group Impact: Trifluoromethyl vs. Methyl: CL-218872 (methyl at 6-position) shows reduced GABA affinity compared to the target compound’s methoxy group, highlighting the importance of oxygen-containing substituents for receptor interaction . Ethylpropanoate (Compound 33): This ester group improves BRD4 inhibition by fitting into a hydrophobic subpocket, a feature absent in the target compound’s methoxy-substituted analog .
Biological Activity Trends: GABA Receptor Selectivity: The target compound’s methoxy and trifluoromethyl combination is associated with high receptor specificity, whereas methyl or halogens (e.g., chlorine in CAS: 73474-81-4) reduce potency . Bromodomain Inhibition: Derivatives with extended R2 substituents (e.g., ethylpropanoate in Compound 33) show pan-BET (Bromodomain and Extra-Terminal) inhibition, while smaller groups (e.g., methoxy) lack this activity .
Biological Activity
8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CAS Number: 230295-08-6) is a bioactive small molecule that has garnered attention for its potential therapeutic applications. This compound belongs to the class of triazolopyridazines, which have been studied for various biological activities, including anti-parasitic and anti-inflammatory effects.
- Molecular Formula : C₁₃H₉F₃N₄O
- Molecular Weight : 294.24 g/mol
- Melting Point : 142 °C
- Purity : Typically around 97% in commercial preparations.
Anti-Parasitic Activity
Recent studies have highlighted the anti-parasitic potential of triazolopyridazine derivatives against Cryptosporidium parvum, a significant pathogen causing cryptosporidiosis. The compound SLU-2633, which shares structural similarities with 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, demonstrated an effective concentration (EC50) of 0.17 μM against this parasite in vitro. In vivo studies showed that modifications to the triazolopyridazine structure could enhance potency while reducing cardiotoxicity associated with hERG channel inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyridazines. Research indicates that modifications to the aryl groups and the triazole ring can significantly impact both potency and selectivity against target enzymes or receptors. For example:
| Compound | EC50 (μM) | Activity |
|---|---|---|
| SLU-2633 | 0.17 | Anti-Cryptosporidium |
| Derivative A | 2.1 | Modest potency |
| Derivative B | <0.1 | Enhanced potency |
Case Studies
- In Vitro Efficacy Against C. parvum :
- In Vivo Models :
Q & A
Q. What are the optimal synthetic routes for preparing 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine and its derivatives?
Methodological Answer: The synthesis typically involves cyclization and substitution reactions. For example, derivatives of the [1,2,4]triazolo[4,3-b]pyridazine core can be synthesized via refluxing intermediates like 6-chloro precursors with hydrazine hydrate or aromatic aldehydes in ethanol (80°C). Key steps include:
- Cyclization : Using diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the triazole ring fused to pyridazine .
- Substitution : Replacing chlorine at position 6 with functional groups (e.g., hydrazinyl, arylidene) under controlled conditions .
- Fluorination : Introducing trifluoromethyl groups via trifluoroacylation or using fluorinated aryl precursors .
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer: Characterization relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments. For example, methoxy groups () resonate at ~3.8 ppm in NMR, while trifluoromethyl () peaks appear as quartets in NMR .
- IR Spectroscopy : Detects functional groups like C=S (1050–1250 cm) and C-F (1100–1250 cm) .
- HPLC : Quantifies purity (>95% typical for bioactive studies) and retention times (e.g., 1.67 min for related analogs) .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of triazolo[4,3-b]pyridazine derivatives?
Methodological Answer: Molecular docking and dynamics simulations are critical for target prediction. For example:
- Docking Studies : Using enzymes like 14-α-demethylase (PDB: 3LD6) or c-Met/Pim-1 kinases to assess binding affinities. Key interactions include π–π stacking with aromatic residues and hydrogen bonding with catalytic sites .
- SAR Analysis : Modifying substituents (e.g., methoxy, trifluoromethyl) to optimize steric and electronic complementarity. Derivatives with para-substituted aryl groups show enhanced activity due to improved hydrophobic interactions .
Q. How do structural modifications impact antitumor efficacy and selectivity?
Methodological Answer: Systematic SAR studies reveal:
- Methoxy Group : Enhances solubility and membrane permeability but may reduce binding to hydrophobic pockets .
- Trifluoromethyl Phenyl : Increases metabolic stability and target affinity via hydrophobic and dipole interactions .
- Chlorine Substitution : Improves electrophilicity for covalent binding but may elevate toxicity .
Q. Experimental Design Note :
- In vitro Assays : Use MTT/Proliferation assays (e.g., HeLa cells) to compare IC values. For example, analogs with 3,4-dimethoxyphenyl substituents show IC = 2.1 µM vs. 8.5 µM for unsubstituted derivatives .
- Crystallography : Resolve π–π interactions in dimers (e.g., distance ~3.6 Å between triazole rings) to correlate stacking with stability .
Q. How are contradictions in biological activity data resolved across studies?
Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HeLa) and incubation times (72 hours) .
- Metabolic Stability Testing : Assess liver microsomal degradation to identify compounds with false-positive in vitro activity .
- Control Experiments : Compare with reference inhibitors (e.g., AZD3514 for androgen receptor studies) to validate target specificity .
Example : A derivative showing low activity in MTT assays may exhibit high in vivo efficacy due to prodrug activation, requiring pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
